![molecular formula C18H17ClN2O4 B2722129 N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1795455-56-9](/img/structure/B2722129.png)

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

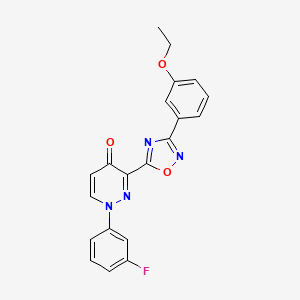

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, also known as OBOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. OBOC is a member of the oxazole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

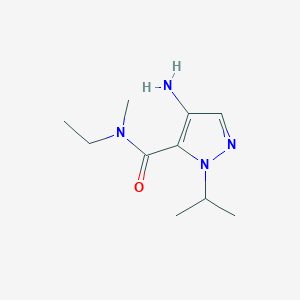

Cholinesterase Inhibition and Molecular Docking Studies

Research involving synthetic derivatives, such as triazole and acetamide analogs, highlights their potential application in inhibiting cholinesterases, enzymes involved in neurotransmission. Studies demonstrated that certain synthesized compounds show moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for nerve function. Molecular docking studies further rationalize the binding site interactions, indicating the therapeutic potential of these compounds in treating diseases related to neurotransmission, such as Alzheimer's (Riaz et al., 2020).

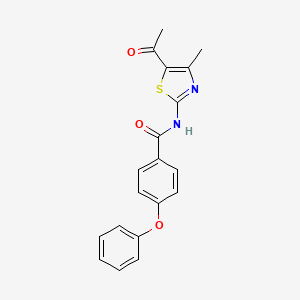

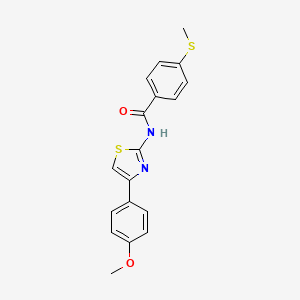

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds belonging to the benzothiazolinone acetamide family have been studied for their photochemical and thermochemical properties, suggesting their use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency (LHE) and favorable energy parameters for photovoltaic applications. Moreover, molecular docking studies on ligand-protein interactions with cyclooxygenase 1 (COX1) indicate potential biological activity, highlighting the versatility of acetamide derivatives in both energy and health sectors (Mary et al., 2020).

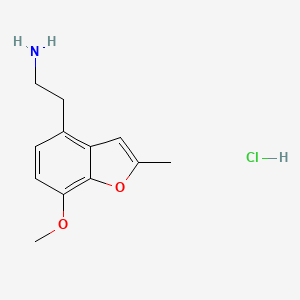

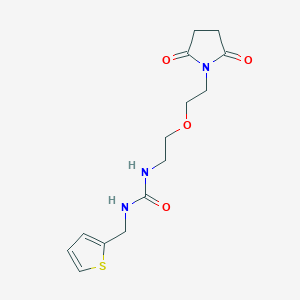

α-Glucosidase Inhibition for Diabetes Management

Research on heterocyclic compounds derived from acetohydrazide and acetamide frameworks has shown significant α-glucosidase inhibitory activity, a therapeutic target in diabetes management. Such compounds could offer a basis for developing new antidiabetic medications by controlling glucose absorption in the intestines, thus managing blood sugar levels (Bekircan et al., 2015).

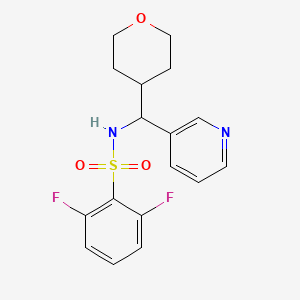

Corrosion Inhibition in Industrial Applications

Triazole derivatives, including those with chloro and acetamide functionalities, have been synthesized and evaluated as corrosion inhibitors for metals in acidic environments. These compounds adhere to metal surfaces, forming protective layers that significantly reduce corrosion rates. Their efficiency is assessed through various techniques, including electrochemical measurements, emphasizing their importance in prolonging the lifespan of industrial machinery and infrastructure (Li et al., 2007).

properties

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4/c1-24-16(12-6-2-3-7-13(12)19)10-20-17(22)11-21-14-8-4-5-9-15(14)25-18(21)23/h2-9,16H,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALDJEMGNFJNGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CN1C2=CC=CC=C2OC1=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2722049.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2722053.png)

![N-Methyl-6-oxo-1-propan-2-yl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazine-3-carboxamide](/img/structure/B2722059.png)

![2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2722063.png)

![N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2722066.png)

![2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2722068.png)